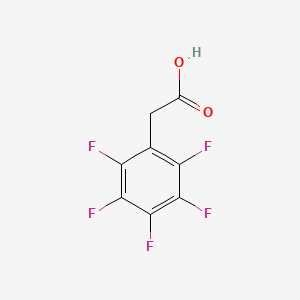

2,3,4,5,6-Pentafluorophenylacetic acid

描述

Overview of Fluorinated Organic Compounds in Scientific Inquiry

The strategic incorporation of fluorine into a molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.com In the life sciences, fluorination can enhance a compound's metabolic stability, lipophilicity, and bioavailability. numberanalytics.com This has led to widespread applications in pharmaceuticals and agrochemicals; it is estimated that approximately 20% of all pharmaceutical drugs and up to 40% of agrochemicals contain fluorine. alfa-chemistry.com Notable examples include the anticancer agent 5-fluorouracil (B62378) and antibiotics like fluoroquinolones. alfa-chemistry.comnumberanalytics.com In materials science, the unique characteristics of organofluorine compounds are harnessed to create high-performance materials such as specialty lubricants, liquid crystal displays, and advanced polymers with enhanced thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com

Significance of Perfluorinated Aromatics in Chemical Sciences

Perfluorinated aromatic compounds, or perfluoroarenes, are a specialized class of organofluorine compounds where all hydrogen atoms on an aromatic ring are substituted with fluorine atoms. researchgate.net This complete fluorination leads to distinctive electronic properties and intermolecular interactions. researchgate.net Perfluoroarenes are notable for their high electron affinity, a result of the strong electron-withdrawing nature of the multiple fluorine atoms. researchgate.net

This property makes them highly valuable in materials science, where they are used as building blocks for electron-accepting organic materials, fluoropolymers, and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The substitution of hydrogen with fluorine changes the reactivity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions rather than the electrophilic substitutions typical of non-fluorinated aromatics. researchgate.net This altered reactivity provides synthetic chemists with unique pathways for creating complex molecules. The demand for novel high-performance materials continues to drive research into the synthesis and application of perfluoroarenes. mdpi.com

Current Research Landscape of 2,3,4,5,6-Pentafluorophenylacetic Acid

This compound is primarily utilized in academic and industrial research as a specialized building block for organic synthesis. Its perfluorinated phenyl ring and reactive carboxylic acid group make it a versatile precursor for introducing the pentafluorophenyl moiety into larger, more complex molecules.

Research applications have demonstrated its use in the preparation of derivatives such as 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate (B1210297). sigmaaldrich.comchemicalbook.com These derivatives can then be used in further synthetic steps. The compound is well-characterized, with studies on its FT-IR and FT-Raman spectra having been conducted, providing a solid foundation for its use in further spectroscopic and structural investigations. chemicalbook.comchemicalbook.com More recent research has explored the hydrogenation of related pentafluorophenylacetate (B14775910) esters to create novel building blocks for medicinal chemistry, highlighting the ongoing value of the pentafluorophenylacetic acid scaffold in developing new bioactive compounds. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 653-21-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₃F₅O₂ | sigmaaldrich.com |

| Molecular Weight | 226.10 g/mol | sigmaaldrich.com |

| Appearance | White to pale cream or pale grey crystalline powder | thermofisher.com |

| Melting Point | 108-110 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Assay | ≥98.0% | thermofisher.com |

Documented Synthetic Applications

| Product Compound | Application Area | Source(s) |

|---|---|---|

| 2,3,4,5,6-pentafluorophenylacetyl chloride | Synthetic Intermediate | sigmaaldrich.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCODSNZJOVMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215642 | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-21-4 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes to 2,3,4,5,6-Pentafluorophenylacetic Acid

Several pathways have been established for the synthesis of this compound, ranging from the hydrolysis of its corresponding acid chloride to multi-step syntheses from fluorinated precursors.

Preparation via 2,3,4,5,6-Pentafluorophenylacetyl Chloride

The synthesis of this compound can be achieved through the hydrolysis of its corresponding acetyl chloride, (2,3,4,5,6-pentafluorophenyl)acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and reforming the carbonyl group. A final deprotonation step by a water molecule yields this compound and hydrochloric acid. This hydrolysis can occur readily in the presence of water. wikipedia.org

Preparation via Aryl Hydrogenation of 2,3,4,5,6-Pentafluorophenylacetate Methyl Ester

The synthesis of this compound through the aryl hydrogenation of its methyl ester is not a commonly reported or standard synthetic route. The term "aryl hydrogenation" typically refers to the reduction of the aromatic ring system. The pentafluorophenyl group is generally resistant to reduction due to the stability of the aromatic system. researchgate.net Catalytic hydrogenation of esters, on the other hand, usually targets the ester functional group, reducing it to an alcohol, which would not yield the desired carboxylic acid. rsc.orgresearchgate.netresearchgate.net

Given the high stability of the perfluorinated aromatic ring, conditions required for its hydrogenation would likely lead to the reduction or decomposition of other functional groups in the molecule. acs.org Therefore, this pathway is not considered a standard or efficient method for the preparation of this compound.

Other Reported Synthetic Pathways

More conventional and reliable methods for the synthesis of this compound have been reported in the literature. These include the malonic ester synthesis and the hydrolysis of a nitrile precursor.

Malonic Ester Synthesis: A robust method for preparing this compound involves the malonic ester synthesis. This multi-step process begins with the reaction of a pentafluorobenzyl halide (e.g., pentafluorobenzyl bromide) with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. researchgate.netacs.orgnih.govresearchgate.net The resulting substituted malonic ester is then subjected to hydrolysis under acidic conditions (e.g., HBr in acetic acid), which converts the ester groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding the final product, this compound. google.com A study found that the hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and acetic acid gave 2-(perfluorophenyl)acetic acid in a good preparative yield of 63%. google.com

Hydrolysis of 2,3,4,5,6-Pentafluorobenzyl Cyanide: Another well-established route is the hydrolysis of 2,3,4,5,6-pentafluorobenzyl cyanide (also known as 2,3,4,5,6-pentafluorophenylacetonitrile). numberanalytics.comnih.gov This classic method involves treating the nitrile with a strong acid, such as a mixture of sulfuric acid and water, and heating the mixture. rsc.org The nitrile group is hydrolyzed to a carboxylic acid, yielding this compound. This method is advantageous as it avoids the use of potentially toxic substances like cyanides and perfluorinated benzyl (B1604629) halides, which are required for the nitrile synthesis itself. google.com

| Synthetic Pathway | Key Reagents | General Yield | Key Advantages |

|---|---|---|---|

| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Pentafluorobenzyl halide, HBr/Acetic Acid | Good (e.g., 63%) google.com | Versatile, avoids direct handling of toxic cyanides in the final steps. google.com |

| Nitrile Hydrolysis | 2,3,4,5,6-Pentafluorobenzyl cyanide, H₂SO₄, H₂O | Good to High rsc.org | Direct conversion from a common precursor. |

Mechanistic Investigations of Derivatization Reactions

This compound serves as a precursor for various derivatives, with its derivatization reactions following well-understood mechanistic pathways.

Formation of 2,3,4,5,6-Pentafluorophenylacetyl Chloride

The conversion of this compound to its corresponding acetyl chloride is a fundamental derivatization. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

When using thionyl chloride, the mechanism proceeds as follows:

The carboxylic acid's hydroxyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.

A chloride ion is eliminated, and a proton is transferred, forming a chlorosulfite intermediate.

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.

| Chlorinating Agent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

Synthesis of 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate (B1210297)

The synthesis of 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate from this compound is an esterification reaction, often used for the characterization of carboxylic acids. The reaction involves the acid and 4-bromophenacyl bromide.

The mechanism is typically an Sₙ2 reaction. First, the carboxylic acid is deprotonated by a weak base to form the corresponding carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon (the carbon bonded to the bromine) of 4-bromophenacyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of the ester product. This method is effective for creating crystalline ester derivatives that are useful for identification purposes.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. This includes the use of advanced catalytic systems and multicomponent reactions.

The hydrogenation of fluorinated aromatic systems, such as the pentafluorophenyl ring, presents a challenge due to the stability of the aromatic system and the strength of the C-F bonds. However, specialized catalysts have been developed to effectively and selectively reduce these moieties.

Cyclic (amino)(alkyl)carbene (CAAC) rhodium complexes have emerged as highly efficient and selective catalysts for arene hydrogenation. tcichemicals.comresearchgate.net These catalysts, noted for their strong σ-donating ligands, can facilitate the hydrogenation of various functionalized arenes, including those with fluoro-, carbonyl-, silyl-, and boryl- groups, under relatively mild conditions. tcichemicals.comosti.gov A key advantage of these systems is their ability to produce the cis-configured saturated cyclohexane (B81311) product with high selectivity. tcichemicals.com

Kinetic and spectroscopic studies suggest that the active catalytic species may be rhodium nanoparticles (Rh NPs), which are formed in situ from the [(CAAC)Rh(COD)Cl] precursor. researchgate.netosti.govosti.gov These nanoparticles are stabilized by the CAAC ligand, forming a colloidal dispersion that acts as the true catalyst for the arene hydrogenation. osti.govosti.gov The reaction is sensitive to hydrogen pressure, with increased pressure leading to higher catalytic efficiency. osti.govfigshare.com

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govnih.govillinois.edu

Derivatives of this compound, specifically those obtained after the hydrogenation of the aromatic ring, have proven to be valuable substrates in Ugi reactions. sci-hub.se The all-cis-2,3,4,5,6-pentafluorocyclohexylacetaldehyde, derived from the hydrogenated methyl ester, can be used as the aldehyde component in the Ugi-4CR. sci-hub.se

This allows for the incorporation of the unique, highly fluorinated, and polar Janus cyclohexane motif into peptide-like scaffolds. sci-hub.se The reaction proceeds by mixing the aldehyde with an amine, a carboxylic acid, and an isocyanide, yielding a diverse range of complex molecules in a single, efficient step. sci-hub.se

Table 2: Example of Ugi Multicomponent Reaction with a Pentafluorocyclohexyl Derivative

| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Solvent | Product |

|---|---|---|---|---|---|

| all-cis-2,3,4,5,6-Pentafluorocyclohexylacetaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | α-acetamido carboxamide incorporating the pentafluorocyclohexyl moiety |

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

In the intricate world of organic synthesis, 2,3,4,5,6-Pentafluorophenylacetic acid serves as a fundamental starting material for the construction of more complex and functionally diverse molecules. Its ability to be transformed into various fluorinated derivatives has cemented its importance in the synthesis of novel compounds.

The carboxylic acid functionality of this compound provides a convenient handle for a variety of chemical transformations. Through standard reduction protocols, it can be readily converted into the corresponding pentafluorophenyl ethanol, a key intermediate for further synthetic elaborations. Subsequent oxidation of this alcohol yields the highly reactive pentafluorobenzaldehyde.

Furthermore, the acetic acid side chain can be manipulated to introduce other functional groups. For instance, conversion to the corresponding bromo- or azido-derivatives opens up avenues for nucleophilic substitution and click chemistry reactions, respectively. These transformations allow for the incorporation of the pentafluorophenyl moiety into a diverse range of molecular scaffolds.

The introduction of fluorine into amino acids can significantly alter their biological properties, making them valuable tools in medicinal chemistry and drug discovery. rsc.orgresearchgate.net this compound serves as a key intermediate in the synthesis of various fluorinated amino acids. nih.gov The pentafluorophenyl group can be incorporated into amino acid structures through various synthetic routes, often involving the elaboration of the acetic acid side chain and subsequent amination. researchgate.netchemistryviews.org The resulting fluorinated amino acids exhibit unique conformational preferences and metabolic stability, which can enhance the therapeutic potential of peptides and other bioactive molecules. researchgate.net

| Precursor | Target Compound Class | Key Transformation |

| This compound | Fluorinated Alcohols | Reduction of Carboxylic Acid |

| This compound | Fluorinated Aldehydes | Oxidation of Primary Alcohol |

| This compound | Fluorinated Bromides | Halogenation |

| This compound | Fluorinated Azides | Azidation |

| This compound | Fluorinated Amino Acids | Side-chain elaboration and amination |

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. mdpi.comjetir.org The incorporation of a pentafluorophenyl group into a crown ether structure can significantly influence its cation-binding properties. The electron-deficient nature of the perfluorinated aromatic ring can engage in cation-π interactions, a noncovalent force between a cation and the face of an electron-rich π-system. While seemingly counterintuitive for an electron-poor ring, the quadrupole moment of the pentafluorophenyl ring can still lead to favorable interactions with certain cations.

The synthesis of such crown ether derivatives can be achieved by incorporating building blocks derived from this compound into the macrocyclic framework. nih.gov These specialized crown ethers are then utilized in studies to probe the nature and strength of cation-π interactions, providing valuable insights into molecular recognition phenomena. jcu.edu.au

Development of Advanced Materials

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are instrumental in the development of advanced materials with tailored properties and functionalities.

In the field of analytical chemistry, particularly high-performance liquid chromatography (HPLC), the stationary phase plays a critical role in the separation of complex mixtures. uhplcs.comchromatographyonline.comresearchgate.net Pentafluorophenyl (PFP) stationary phases have gained prominence due to their unique selectivity, which differs significantly from traditional C18 columns. nih.govamazonaws.com

The synthesis of these stationary phases often involves the immobilization of pentafluorophenyl-containing ligands onto a silica (B1680970) support. While not a direct reaction of this compound itself, derivatives bearing a reactive silane (B1218182) group are commonly employed. The resulting PFP stationary phases, such as Sil-PFP-AA, exhibit a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, enabling the separation of a wide range of analytes, including aromatic and halogenated compounds.

| Stationary Phase Type | Key Interactions | Typical Analytes |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Aromatic compounds, Halogenated compounds, Positional isomers |

| C18 (Octadecylsilyl) | Hydrophobic | Nonpolar to moderately polar compounds |

The modification of polymer surfaces is a key strategy for developing advanced sensors with high sensitivity and selectivity. scholaris.camdpi.com The pentafluorophenyl group, with its unique electronic and reactive properties, is an excellent candidate for polymer functionalization. rsc.orgutwente.nl

Polymers can be functionalized with derivatives of this compound to create surfaces with specific recognition capabilities. For example, the pentafluorophenyl ester is a reactive handle that can be used to covalently attach biorecognition elements, such as enzymes or antibodies, to the polymer surface. rsc.orgresearchgate.net These functionalized polymers can then be integrated into various sensing platforms for the detection of specific analytes. The high reactivity of the pentafluorophenyl group towards nucleophiles allows for efficient and stable immobilization of sensing molecules, leading to robust and reliable sensor performance. utwente.nl

Integration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The unique electronic properties of the pentafluorophenyl group in this compound make it a valuable component in the design of such supramolecular systems. The electron-withdrawing nature of the five fluorine atoms creates a polarized aromatic ring, which can engage in a variety of specific and directional non-covalent interactions.

Investigation of Non-Covalent Interactions involving Pentafluorophenyl Moieties

The pentafluorophenyl moiety is a subject of significant research in supramolecular chemistry and crystal engineering due to its capacity for forming multiple non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can be collectively strong enough to guide the self-assembly of molecules into well-defined architectures. Key interactions involving this moiety include π-π stacking, halogen bonding, and other weak forces.

π-π Stacking: The introduction of electron-withdrawing fluorine atoms onto an aromatic ring significantly alters its electronic character, polarizing the π-conjugated system. nih.gov This polarization enhances π-π stacking through electrostatic interactions, particularly with electron-rich aromatic rings. nih.gov Phenyl-perfluorophenyl π-stacking is a well-documented interaction used as a binding motif in crystal engineering and the self-assembly of small molecules and polymers. nih.gov Studies on ferrocenes containing both phenyl and pentafluorophenyl substituents have shown that intramolecular and intermolecular π-stacking between these two rings can control the entire crystal structure. acs.orgfigshare.comresearchgate.net In some cases, unexpected face-to-face stacking between two electron-deficient pentafluorophenyl rings has also been observed, illustrating the complexity and utility of these interactions in controlling the solid-state structures of organometallic molecules. acs.orgfigshare.comresearchgate.net Research has also explored the competition between π-π stacking and other interactions, such as furan-perfluorophenyl stacking, in conjugated systems. rsc.org

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. wikipedia.orgyoutube.com The electron-withdrawing fluorine atoms in the pentafluorophenyl group enhance the positive electrostatic potential of the σ-holes on other, larger halogen atoms attached to the ring, making them stronger halogen bond donors. nih.gov This principle is a key tool in crystal engineering, where the strength and directionality of halogen bonds are used to construct complex supramolecular architectures, including 1D chains and 2D/3D networks. wikipedia.orgnih.gov While fluorine itself is generally a poor halogen bond donor, the collective effect of the five fluorine atoms modifies the electronic distribution of the entire ring, influencing its interactions with other molecules.

The table below summarizes key research findings on non-covalent interactions involving the pentafluorophenyl moiety, which are directly relevant to the potential supramolecular behavior of this compound.

| Interaction Type | System Studied | Key Findings | Significance in Supramolecular Chemistry |

| π-π Stacking | Ferrocenes with phenyl and pentafluorophenyl groups | Intramolecular and intermolecular π-stacking between phenyl and pentafluorophenyl rings dictates the crystal structure. acs.orgfigshare.comresearchgate.net | Demonstrates control over solid-state architecture through arene-perfluoroarene interactions. |

| π-π Stacking | Conjugated compounds with furan (B31954) and perfluorophenyl units | Competition between π-π and furan-perfluorophenyl stacking influences the molecular packing pattern. rsc.org | Highlights the ability to tune crystal packing by balancing different non-covalent forces. |

| Polar-π Interactions | Phenyl-perfluorophenyl pairs in aqueous media | The binding affinity of phenyl-perfluorophenyl interactions can be significantly enhanced by encapsulation within a synthetic host. nih.gov | Provides a strategy to strengthen weak interactions for self-assembly in aqueous environments. |

| Halogen Bonding | SF5-substituted iodobenzenes with pyridine | Ortho-substitution with electron-withdrawing groups enhances the σ-hole on iodine, strengthening the halogen bond. nih.gov | Illustrates the tunability of halogen bond strength, a key parameter in rational design. |

| Various NCIs | Cadmium-Terbium complexes with pentafluorobenzoate | A combination of π-π stacking, C-H···O, and C-H···F interactions links polymer chains into a layered supramolecular structure. researchgate.net | Shows how a network of multiple weak interactions can lead to complex, higher-order assemblies. |

Computational and Theoretical Studies

Quantum Chemical Calculations on 2,3,4,5,6-Pentafluorophenylacetic Acid

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For complex structures like this compound, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to model molecular structure, vibrational spectra, and electronic characteristics. researchgate.net While experimental FT-IR and FT-Raman spectra for this compound have been studied, detailed computational analyses in peer-reviewed literature are not extensively available. However, the standard methodologies applied to similar compounds provide a clear framework for how such an analysis would be conducted.

Density Functional Theory is a mainstay of computational chemistry used to investigate the electronic structure of many-body systems. spectroscopyonline.com DFT methods are frequently used to predict the optimized geometry, vibrational frequencies, and electronic properties of organic molecules. spectroscopyonline.comresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP or PBEPBE with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to achieve a balance between accuracy and computational cost. spectroscopyonline.com

Such studies typically involve:

Geometric Optimization: Calculating the lowest energy structure by determining bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating harmonic vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations. nih.gov

Electronic Properties: Determining key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). researchgate.net These descriptors are crucial for understanding the molecule's reactivity, with the MEP map visualizing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The table below illustrates typical parameters obtained from DFT calculations on a related phenoxyacetic acid derivative, which would be analogous to a study on this compound. researchgate.net

| Calculated Property | Significance |

| HOMO Energy | Correlates with the ability to donate an electron. |

| LUMO Energy | Correlates with the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Charges | Provides the charge distribution on each atom. |

| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic reactions. |

Data based on methodologies described in reference researchgate.net.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the inclusion of empirical parameters. researchgate.net While often more computationally demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a foundational method. researchgate.net It is often used in conjunction with DFT to provide a comparative analysis of a molecule's structural and electronic properties. researchgate.net An ab initio approach would similarly yield optimized geometries, electronic energies, and molecular orbitals, providing a baseline for more advanced computational methods. researchgate.net

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states are critical for understanding the kinetics and mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. Computational techniques can locate the transition state structures, which are first-order saddle points on this surface, and calculate the activation energy barrier. A review of available scientific literature did not yield specific studies focused on the modeling of reaction pathways or transition states for this compound.

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov While specific conformational studies on the flexible acetic acid side chain of this compound are not detailed in the available literature, extensive theoretical and experimental work has been conducted on the closely related all-cis-pentafluorocyclohexyl systems. rsc.orgrsc.org These systems are formed by the hydrogenation of the pentafluorophenyl ring and provide significant insight into the stereochemical influence of the polyfluorinated aliphatic ring.

The all-cis 1,2,3,4,5-pentafluorocyclohexyl group is a unique structural motif characterized by its distinct facial polarity, often termed a "Janus-face" system. researchgate.netcore.ac.uk One face of the cyclohexane (B81311) ring is dominated by electropositive C-H bonds, while the opposite face is dominated by electronegative C-F bonds. core.ac.uk This arrangement results in molecules with extraordinarily high dipole moments. core.ac.uk

Computational studies, in conjunction with X-ray crystallography, have been pivotal in understanding the preferred conformations of these rings. rsc.orgrsc.orgresearchgate.net Key findings from these studies include:

Preferred Conformation: For mono-substituted all-cis-pentafluorocyclohexanes, the favored conformation is a chair form where the substituent occupies an equatorial position. rsc.orgresearchgate.net

Axial Fluorine Arrangement: This equatorial preference for the substituent forces three of the five fluorine atoms into axial positions (triaxial). rsc.org

Enhanced Polarity: Counterintuitively, the conformation with three axial C-F bonds is the more polar arrangement and is calculated to be lower in energy in the gas phase. rsc.org This contrasts with many substituted cyclohexanes where steric hindrance from axial substituents is destabilizing.

Supramolecular Interactions: The strong dipole moment of this preferred conformer facilitates powerful supramolecular interactions, influencing crystal packing and the solid-state properties of materials containing this motif. rsc.orgrsc.org

These theoretical findings are consistently supported by experimental data from X-ray crystal structures. rsc.org

| System | Method | Key Finding |

| Alkyl all-cis-pentafluorocyclohexyl motifs | Theory (Gas Phase) & X-ray Crystallography | The favored conformation places the alkyl substituent in an equatorial position. rsc.orgresearchgate.net |

| Alkyl all-cis-pentafluorocyclohexyl motifs | Theory (Gas Phase) & X-ray Crystallography | The preferred equatorial conformer has a higher molecular dipole moment (is more polar). rsc.org |

| all-cis-pentafluorocyclohexyl ring systems | Theory & X-ray Crystallography | The stable conformation features a triaxial arrangement of C-F bonds. rsc.orgresearchgate.net |

Biological and Biomedical Research Applications

Design and Synthesis of Bioactive Molecules

The highly fluorinated structure of 2,3,4,5,6-Pentafluorophenylacetic acid imparts distinct chemical characteristics that are advantageous in the design and synthesis of novel bioactive compounds. Its electron-withdrawing nature and steric properties can influence the reactivity and conformational preferences of molecules into which it is incorporated, making it a valuable tool for medicinal chemists.

Incorporation into Candidate Antiviral Compounds

While direct evidence of the incorporation of this compound into antiviral drug candidates is not extensively documented in publicly available research, the fundamental principles of medicinal chemistry suggest its potential utility. The introduction of a pentafluorophenyl group can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the fluorinated ring can modulate the pharmacokinetic properties of a compound, potentially improving its absorption and distribution within the body. The unique electronic properties of the pentafluorophenyl group can also lead to specific interactions with viral protein targets, a strategy that has been explored with other fluorinated compounds in the development of antiviral agents.

Development of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of more complex molecules that can be used as pharmaceutical intermediates. It is known to be a starting material for the preparation of 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate (B1210297). sigmaaldrich.comchemicalbook.com These activated forms of the acid can readily participate in further chemical reactions to build larger molecular scaffolds.

For instance, acid chlorides are highly reactive and can be used to form amide or ester bonds, which are common linkages in many pharmaceutical compounds. The pentafluorophenyl ester group is a well-known activated ester used in peptide synthesis and other acylation reactions due to its good leaving group properties. While the specific therapeutic end-products derived from these particular intermediates are not detailed in the available literature, their chemical nature points towards their utility in the broader field of pharmaceutical synthesis.

Table 1: Pharmaceutical Intermediates Derived from this compound

| Precursor Compound | Derived Intermediate | Potential Application |

| This compound | 2,3,4,5,6-pentafluorophenylacetyl chloride | Acylating agent for amide/ester synthesis |

| This compound | 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate | Activated ester for chemical synthesis |

Biochemical Pathway Perturbations (excluding dosage/administration)

The study of metabolic pathways often relies on the use of molecular probes that can interact with or mimic natural substrates to elucidate enzyme mechanisms or perturb pathway flux. The unique properties of fluorinated compounds make them potentially suitable for such applications.

Implications in Fatty Acid Biosynthesis Studies

Currently, there is no direct scientific literature that describes the use of this compound or its derivatives in the study of fatty acid biosynthesis. Fatty acid synthesis is a critical cellular process involving a series of enzymatic reactions to build long-chain fatty acids from acetyl-CoA and malonyl-CoA. The enzymes in this pathway have specific substrate requirements, and it is conceivable that a highly modified fatty acid analogue like a pentafluorophenyl-substituted acetic acid would not be a substrate for these enzymes.

However, it is a plausible area for future investigation. Researchers could potentially synthesize derivatives of this compound that more closely mimic natural fatty acid precursors to probe the active sites of fatty acid synthase enzymes. The fluorine atoms could serve as reporters for NMR spectroscopy studies or their electron-withdrawing effects could be used to study enzyme reaction mechanisms. At present, this remains a speculative application without direct supporting research.

Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the qualitative analysis of 2,3,4,5,6-Pentafluorophenylacetic acid, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetic nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, two main signals are expected. The proton of the carboxylic acid group (-COOH) typically appears as a broad singlet far downfield, generally in the region of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The methylene (B1212753) protons (-CH₂-) adjacent to the heavily fluorinated aromatic ring are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift would be influenced by the electron-withdrawing nature of both the pentafluorophenyl ring and the carboxylic acid group, likely placing it in the 3.5-4.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is expected to show signals for the carboxylic carbon, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carboxylic carbon (-COOH) is typically found in the 170-180 ppm region. The methylene carbon (-CH₂-) signal would appear further upfield. The six carbons of the pentafluorophenyl ring would present a complex pattern. The carbon attached to the acetic acid group (C1) is a quaternary carbon and would have a relatively low intensity. The other five carbons are directly bonded to fluorine atoms, leading to significant C-F coupling, which splits each carbon signal into a doublet or more complex multiplet. These couplings (¹J_CF, ²J_CF, etc.) can make the signals broad and reduce their apparent intensity, sometimes making them difficult to observe without long acquisition times. The chemical shifts of these carbons are heavily influenced by the attached fluorine atoms and would appear in the characteristic region for fluorinated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet |

| ¹H | -CH₂- | 3.5 - 4.5 | Singlet |

| ¹³C | -COOH | 170 - 180 | Singlet |

| ¹³C | -CH₂- | ~40 | Singlet |

| ¹³C | C₆F₅- | 100 - 150 | Complex multiplets due to C-F coupling |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. The spectrum also features strong absorptions associated with the C-F bonds of the pentafluorophenyl ring, usually found in the 1000-1400 cm⁻¹ region. Stretching vibrations for the C-C bonds of the aromatic ring are expected around 1500-1600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1520 and ~1650 | Medium to Strong | C-C Stretch | Aromatic Ring |

| 1200 - 1320 | Medium | C-O Stretch | Carboxylic Acid |

| 1000 - 1400 | Strong | C-F Stretch | Pentafluorophenyl Group |

| ~950 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass ≈ 226.10 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern provides structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in a peak at m/z = 209 (M-17), and the loss of the entire carboxyl group (-COOH), leading to a peak at m/z = 181 (M-45). This latter fragment, C₇H₂F₅⁺ (the pentafluorobenzyl cation), would be a significant peak in the spectrum. Further fragmentation of the pentafluorophenyl ring itself can also occur.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 226 | Molecular Ion [M]⁺ | [C₈H₃F₅O₂]⁺ |

| 209 | [M - OH]⁺ | [C₈H₂F₅O]⁺ |

| 181 | [M - COOH]⁺ or [C₆F₅CH₂]⁺ | [C₇H₂F₅]⁺ |

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. In Raman spectroscopy, the key signals for this compound would arise from the vibrations of the pentafluorophenyl ring and the acetic acid moiety. The aromatic C-C stretching vibrations of the highly symmetric C₆F₅ ring are expected to produce strong and sharp bands in the 1500-1650 cm⁻¹ region. The C-F stretching vibrations also give rise to characteristic signals. The symmetric stretching of the C=O group in the carboxylic acid dimer (around 1650-1680 cm⁻¹) is typically strong in the Raman spectrum. Unlike in IR, the O-H stretch is generally a weak signal in Raman spectroscopy.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1650 - 1680 | Symmetric C=O Stretch | Carboxylic Acid Dimer |

| 1500 - 1650 | Aromatic C-C Stretch | Pentafluorophenyl Ring |

| ~1450 | -CH₂- Scissoring | Methylene Group |

| Below 800 | Ring deformation modes, C-F bending | Pentafluorophenyl Ring |

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. youtube.comuni-frankfurt.dewikipedia.org this compound, in its stable, ground-state form, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. youtube.com Consequently, it does not possess any unpaired electrons and is therefore ESR-inactive. This technique is not applicable for the direct detection or characterization of the molecule itself, but it could be used to study radical species formed from the compound under specific reaction conditions, such as radiolysis or photolysis.

ATR-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Fourier-Transform Infrared (FTIR) spectroscopy. specac.com ATR-FTIR allows for the analysis of solid or liquid samples with minimal preparation. The sample is placed in direct contact with an ATR crystal (often diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. specac.com An evanescent wave penetrates a short distance into the sample, where absorption can occur.

The resulting ATR-FTIR spectrum is very similar to a conventional transmission IR spectrum, providing the same information about functional group vibrations. Therefore, the characterization of this compound by ATR-FTIR would yield the same characteristic absorption bands as detailed in the Infrared (IR) Spectroscopy section (6.1.2). Key absorbances would include the broad O-H stretch (2500-3300 cm⁻¹), the strong C=O stretch (1700-1725 cm⁻¹), and the intense C-F stretches (1000-1400 cm⁻¹). scribd.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation of this compound from complex matrices and for its quantification. The choice of chromatographic mode is largely dependent on the physicochemical properties of the analyte and the sample matrix.

Reversed-Phase Liquid Chromatography (RPLC) is a widely utilized analytical technique for the separation of a broad range of organic molecules. vcu.edu In RPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. vcu.edu The retention of analytes is primarily governed by hydrophobic interactions; however, for ionizable compounds like this compound, the pH of the mobile phase is a critical parameter that influences retention and peak shape. chromatographyonline.com

For the analysis of acidic compounds, operating at a low pH (typically 2-4) suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and thereby increasing its retention on the non-polar stationary phase. chromatographyonline.com Common mobile phase additives for controlling pH in RPLC include formic acid, acetic acid, and trifluoroacetic acid. chromatographyonline.com The selection of the stationary phase, often a C18 or C8 alkyl-silica, and the organic modifier in the mobile phase (e.g., acetonitrile (B52724) or methanol) are also key factors in method development. vcu.edu

A typical RPLC method for a compound similar to this compound, such as trifluorophenylacetic acid, might employ a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier. researchgate.net Detection is commonly achieved using UV spectrophotometry or mass spectrometry (MS).

Table 1: Illustrative RPLC Method Parameters for Analysis of Fluorinated Phenylacetic Acids

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to RPLC, particularly for the separation of polar and hydrophilic compounds. thermofisher.comnih.gov In HILIC, a polar stationary phase (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer. thermofisher.comnih.gov

The retention mechanism in HILIC is complex and is thought to involve the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov For a polar compound like this compound, HILIC can offer enhanced retention compared to RPLC. The elution order in HILIC is often the inverse of that in RPLC. thermofisher.com

Method development in HILIC involves the careful selection of the stationary phase, the organic solvent, and the type and concentration of the buffer in the mobile phase. thermofisher.com The pH of the mobile phase is also a critical parameter for ionizable analytes.

Table 2: Potential HILIC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Silica, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (B1210297), pH 5.0 |

| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0 |

| Gradient | 0% to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection | ESI-MS (Negative Ion Mode) |

| Injection Volume | 5 µL |

It is noteworthy that some stationary phases with fluorinated phenyl groups, while polar, may exhibit retention mechanisms dominated by ion-exchange rather than true HILIC partitioning. lcms.cz

For the analysis of trace levels of compounds in complex matrices, such as environmental or biological samples, column switching HPLC-MS/MS offers a powerful and automated approach for sample clean-up and analysis. This technique involves the use of two or more columns, often with different selectivities, to achieve a high degree of separation and sensitivity.

In a typical column switching setup for related per- and polyfluoroalkyl substances (PFAS), a larger pre-column is used to trap and concentrate the analytes of interest from the sample matrix. nih.gov After a washing step to remove interfering components, the analytes are eluted from the pre-column onto a second analytical column for further separation before detection by tandem mass spectrometry (MS/MS). nih.gov The high selectivity and sensitivity of MS/MS detection, particularly in multiple reaction monitoring (MRM) mode, allow for the accurate quantification of analytes at very low concentrations. nih.gov While specific applications for this compound are not widely documented, the principles of this technique are readily applicable.

Table 3: Conceptual Column Switching HPLC-MS/MS Parameters

| Stage | Parameter | Condition |

|---|---|---|

| Sample Loading | Pre-column | Polymer-based reversed-phase, 20 x 2.1 mm |

| Loading Pump | 5% Methanol in Water at 1.0 mL/min | |

| Analyte Elution | Analytical Column | C18, 2.1 x 100 mm, 3 µm |

| Analytical Pump | Gradient of 0.1% Formic Acid in Water and Acetonitrile | |

| Detection | Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis provides fundamental information about the elemental composition of a compound, which is essential for confirming its empirical formula. For this compound (C₈H₃F₅O₂), elemental analysis would determine the weight percentages of carbon, hydrogen, and fluorine.

Table 4: Theoretical Elemental and Thermal Analysis Data for this compound

| Analysis Type | Parameter | Theoretical Value |

|---|---|---|

| Elemental Analysis | % Carbon | 42.50% |

| % Hydrogen | 1.34% | |

| % Fluorine | 41.99% | |

| % Oxygen | 14.15% | |

| Thermogravimetric Analysis | Onset of Decomposition | > 150 °C (Illustrative) |

Future Research Directions and Emerging Trends

Exploration of Novel Derivatizations and Reactivity Patterns

Future research will likely focus on expanding the chemical space accessible from 2,3,4,5,6-pentafluorophenylacetic acid by exploring novel derivatizations. The molecule possesses two primary reactive sites: the carboxylic acid group and the electron-deficient pentafluorophenyl ring.

The carboxylic acid moiety provides a classical handle for transformations into a variety of functional groups. Standard conversions to esters, amides, and acid chlorides are well-established. However, emerging trends point towards more complex derivatizations, such as the synthesis of multifunctional molecules where the acid is linked to other pharmacophores or functional materials. researchgate.netmdpi.com

The pentafluorophenyl ring is particularly interesting due to its susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of one or more fluorine atoms, typically the one at the para position, with a range of nucleophiles. This opens pathways to novel compounds that are inaccessible through traditional cross-coupling methods. Future work will likely explore SNAr reactions with more complex nucleophiles to build intricate molecular architectures. The interplay between the activating acetyl group and the highly fluorinated ring governs the regioselectivity and reactivity, a subject ripe for further mechanistic investigation.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Derivative Class | Future Research Focus |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohols, Catalytic Acid | Esters | Bioactive esters, Polymer precursors |

| Carboxylic Acid | Amidation | Amines, Coupling Agents | Amides | Peptide synthesis, Novel polymers |

| Carboxylic Acid | Reduction | Reducing Agents (e.g., LiAlH₄) | Alcohols | Synthesis of novel ligands |

| Pentafluorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Thiols, Amines, Alkoxides | Substituted Phenylacetic Acids | Site-selective functionalization, Synthesis of complex drug scaffolds |

Expansion of Biological Applications and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net The this compound structure represents a valuable building block, or scaffold, for the development of new therapeutic agents. nih.gov Its structural similarity to the arylpropionic acid class of drugs, which includes well-known anti-inflammatory agents, suggests a promising starting point for investigation. dovepress.com

Future drug discovery efforts will likely involve synthesizing libraries of derivatives and screening them for various biological activities. mdpi.comundip.ac.id By modifying the carboxylic acid group or selectively substituting the fluorine atoms on the ring, chemists can fine-tune the molecule's stereochemistry and electronic properties to optimize interactions with biological targets. mdpi.com Potential therapeutic areas for exploration include anti-inflammatory, anticancer, and antimicrobial applications, leveraging the unique properties imparted by the polyfluorinated ring. nih.govrsc.org The development of pentafluorophenylacetic acid analogs of existing drugs is another promising avenue to create new intellectual property and improve pharmacokinetic profiles.

| Therapeutic Area | Potential Biological Target | Rationale for Investigation | Derivative Strategy |

|---|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Structural analogy to NSAIDs like Ibuprofen and Flufenamic Acid. nih.gov | Amide and ester derivatives. |

| Oncology | Kinases, Tubulin | Fluorinated compounds often exhibit potent anti-proliferative activity. mdpi.com | Heterocyclic derivatives via SNAr reactions. |

| Infectious Diseases | Bacterial or Fungal Enzymes | The lipophilic nature of the SF₅ group, a "super trifluoromethyl group," enhances cell penetration; a similar effect is expected for the C₆F₅ group. researchgate.netnih.gov | Thiazole and other heterocyclic adducts. |

| Metabolic Diseases | Free Fatty Acid Receptors (e.g., FFAR1) | Phenylacetic acid derivatives are known to be agonists for metabolic receptors. dovepress.com | Bioisosteric replacement of the carboxylic acid. nih.gov |

Advanced Computational Chemistry for Predictive Modeling

As the synthesis of large chemical libraries can be resource-intensive, advanced computational chemistry offers a powerful tool for prioritizing synthetic targets. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can accelerate the discovery process. nih.govresearchgate.net For this compound, computational models can be built to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives. mdpi.com

Future research will leverage machine learning and artificial intelligence to build more accurate and robust predictive models. By calculating a range of molecular descriptors for a training set of known compounds, algorithms can learn the complex relationships between chemical structure and biological function. These models can then be used to screen vast virtual libraries of novel derivatives of this compound, identifying candidates with the highest probability of success before they are ever synthesized in a lab. This in silico approach saves time, reduces waste, and focuses laboratory efforts on the most promising molecules.

| Descriptor Class | Specific Descriptor | Predicted Property | Relevance |

|---|---|---|---|

| Physicochemical | LogP / LogD | Lipophilicity / Membrane Permeability | Predicts absorption and distribution in the body. |

| Topological | Topological Polar Surface Area (TPSA) | Cellular Uptake / BBB Penetration | Estimates the molecule's ability to cross biological membranes. |

| Electronic | HOMO/LUMO Energies | Reactivity / Metabolic Stability | Indicates susceptibility to metabolic oxidation or reduction. |

| Steric | Molecular Volume / Shape Index | Receptor Binding Affinity | Describes how well the molecule fits into a target's binding pocket. |

Sustainable Synthesis and Environmental Considerations

The increasing focus on green chemistry will heavily influence future research into the synthesis of this compound and its derivatives. greenchemistry.school Traditional synthetic methods may involve harsh reagents, hazardous solvents, and significant energy consumption. Future trends will emphasize the development of more sustainable pathways, such as using greener solvents (e.g., water or supercritical CO₂), employing catalytic methods to improve atom economy, and utilizing energy-efficient technologies like microwave-assisted or ultrasound-assisted synthesis. mdpi.comresearchgate.net

From an environmental perspective, the high stability of the carbon-fluorine bond, which makes polyfluorinated compounds desirable in many applications, also renders them persistent in the environment. itrcweb.org Many per- and polyfluoroalkyl substances (PFAS) are known to be "forever chemicals" that can bioaccumulate. nih.govunl.pt Future research must address the environmental fate of this compound and its derivatives. This includes studying their biodegradability, potential for long-range transport in the atmosphere, and ultimate transformation products. dioxin20xx.orgitrcweb.org Designing molecules with built-in degradation pathways without sacrificing their desired functional properties will be a significant and necessary challenge for chemists in the coming years.

| Parameter | Traditional Synthesis (Hypothetical) | Sustainable Synthesis (Future Goal) | Benefit of Sustainable Approach |

|---|---|---|---|

| Solvents | Chlorinated hydrocarbons, Aprotic polar solvents | Water, Ethanol, Supercritical CO₂ | Reduced toxicity and environmental pollution. |

| Catalysis | Stoichiometric reagents | Recyclable metal or biocatalysts | Higher efficiency, less waste (improved atom economy). |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication | Drastically reduced reaction times and energy consumption. |

| Waste Profile | Significant solvent and byproduct waste | Minimized waste streams, recyclable components | Lower environmental impact and disposal costs. |

常见问题

Q. What are the key structural and physicochemical properties of 2,3,4,5,6-Pentafluorophenylacetic acid critical for experimental design?

The compound (C₈H₃F₅O₂) has a molecular weight of 226.1002 g/mol and a CAS Registry Number of 653-21-3. Its IUPAC Standard InChIKey (LGCODSNZJOVMHV-UHFFFAOYSA-N) aids in database referencing. The electron-withdrawing pentafluorophenyl group significantly impacts acidity, solubility, and reactivity, making it essential for designing reactions requiring fluorinated intermediates. Structural analysis via X-ray crystallography reveals triclinic crystal systems (space group P1) with unit cell parameters a = 9.288 Å, b = 11.099 Å, and c = 15.723 Å .

Q. What synthetic methodologies are recommended for preparing this compound?

A common approach involves reacting fluorinated aromatic precursors with acetic acid derivatives under acidic or basic conditions. For example, analogous fluorinated benzoic acids are synthesized via nucleophilic substitution or coupling reactions. Ethanol is often used as a solvent due to its compatibility with fluorinated intermediates. Crystallization via slow solvent evaporation (e.g., ethanol) yields pure crystals suitable for structural studies .

Q. How should researchers characterize the purity and identity of this compound?

Use a combination of techniques:

- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorination patterns and acetic acid moiety.

- Mass spectrometry (HRMS) to verify molecular weight (observed m/z ≈ 226.1002).

- X-ray diffraction to resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯F and F⋯π interactions) .

- Melting point analysis (lit. range 108–110°C) to assess purity .

Advanced Research Questions

Q. How do non-covalent interactions involving fluorine atoms influence the supramolecular assembly of this compound?

Fluorine participates in weak but critical interactions:

- C–H⋯F hydrogen bonds (2.3–2.5 Å) stabilize molecular dimers.

- F⋯F contacts (2.8–3.2 Å) and F⋯π interactions (3.4 Å) contribute to 3D network formation.

- Classical N–H⋯O and O–H⋯O hydrogen bonds (1.8–2.1 Å) link ions and neutral molecules in co-crystals. These interactions are validated via crystallographic refinement (R = 0.078, wR = 0.276) .

Q. What strategies mitigate contradictions in spectroscopic or crystallographic data for fluorinated aromatics?

- Temperature-controlled crystallography : Variations in unit cell parameters (e.g., α = 75.93°, β = 79.45°) may arise from thermal motion; collect data at 293 K or lower to reduce disorder .

- Multi-scan absorption correction : Apply methods like SADABS to address intensity fluctuations in X-ray datasets (e.g., Tmin = 0.934, Tmax = 0.952) .

- DFT calculations : Compare experimental and computed geometric parameters (bond lengths, angles) to validate crystallographic models .

Q. How can this compound be utilized in designing fluorinated bioactive analogs?

The pentafluorophenyl group enhances metabolic stability and lipophilicity. Methodological steps include:

- Derivatization : Couple the acetic acid moiety to amines or alcohols via EDC/HOBt-mediated activation.

- Structure-activity relationship (SAR) studies : Compare analogs with varying fluorine substitution patterns (e.g., 2,4,6-trifluoro vs. pentafluoro) to assess electronic effects on target binding .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Matrix interference : Use gas chromatography–mass spectrometry (GC-MS) with pentafluorobenzyl bromide (PFBBr) derivatization to enhance volatility and detection limits.

- Ion suppression : Employ isotopically labeled internal standards (e.g., ¹³C-labeled analogs) for accurate quantification in cerebrospinal fluid or plasma .

Methodological Notes

- Crystallography : Refinement protocols should include riding hydrogen models (C–H = 0.93 Å, Uiso = 1.2Ueq) and anisotropic displacement parameters for non-H atoms .

- Synthetic scale-up : Maintain stoichiometric excess (e.g., 1:3 molar ratio of amine to fluorinated acid) to drive reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。